4-Chloro-2-nitro-DL-phenylalanine
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Overview
Description
4-Chloro-2-nitro-DL-phenylalanine is a synthetic amino acid derivative with the molecular formula C9H9ClN2O4 and a molecular weight of 244.63 g/mol . This compound is characterized by the presence of a chloro group at the fourth position and a nitro group at the second position on the phenyl ring of phenylalanine. It is typically found as a white to yellow solid and is used in various scientific research applications .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-nitro-DL-phenylalanine is Tryptophan Hydroxylase (TPH) . TPH is a rate-limiting enzyme in the biosynthesis of serotonin, also known as 5-hydroxytryptamine (5-HT) .
Mode of Action
This compound acts as an inhibitor of TPH . By inhibiting this enzyme, it interferes with the synthesis of serotonin . This compound is selective and its inhibitory effect on TPH is irreversible .
Biochemical Pathways
The inhibition of TPH by this compound disrupts the serotonin synthesis pathway . This leads to a decrease in the levels of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other functions .
Result of Action
The inhibition of serotonin synthesis by this compound can lead to a variety of molecular and cellular effects. For instance, it has been shown to improve inflammation of lung tissue and remodeling of the pulmonary artery . It can also reduce the expression of matrix metalloproteinase (MMP) and pro-inflammatory factors .
Preparation Methods
The synthesis of 4-Chloro-2-nitro-DL-phenylalanine involves several steps. One common method includes the nitration of 4-chlorophenylalanine. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. These methods often incorporate advanced purification techniques, such as recrystallization and chromatography, to achieve high purity levels .
Chemical Reactions Analysis
4-Chloro-2-nitro-DL-phenylalanine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form 4-hydroxy-2-nitro-DL-phenylalanine.
Scientific Research Applications
4-Chloro-2-nitro-DL-phenylalanine is used in a wide range of scientific research applications:
Comparison with Similar Compounds
4-Chloro-2-nitro-DL-phenylalanine can be compared with other similar compounds, such as:
4-Chloro-DL-phenylalanine: This compound lacks the nitro group and is primarily used as an inhibitor of tryptophan hydroxylase.
4-Nitro-DL-phenylalanine: This compound lacks the chloro group and is used as an internal standard in analytical chemistry.
2-Nitro-DL-phenylalanine: This compound has the nitro group at the second position but lacks the chloro group and is used in various biochemical studies.
The presence of both chloro and nitro groups in this compound makes it unique and provides distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-amino-3-(4-chloro-2-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c10-6-2-1-5(3-7(11)9(13)14)8(4-6)12(15)16/h1-2,4,7H,3,11H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANMRKQAHHCMDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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